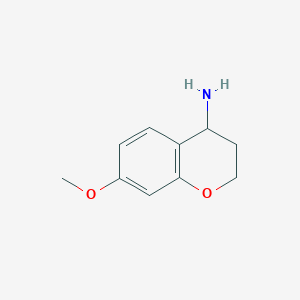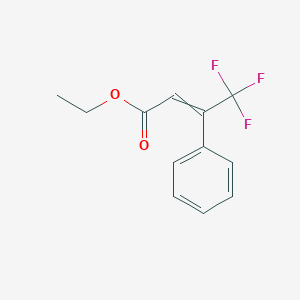
2-甲基戊烷-1-磺酰氟
描述
2-Methylpentane-1-sulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery . The compound features a sulfonyl fluoride group attached to a 2-methylpentane backbone, which imparts specific chemical properties and reactivity.
科学研究应用
2-Methylpentane-1-sulfonyl fluoride has found widespread applications in scientific research. In chemistry, it is used as a versatile synthetic intermediate for the preparation of sulfonamides, sulfones, and sulfonate esters . In biology, it serves as a reactive probe for covalent modification of proteins, enabling the study of enzyme binding sites and protein-protein interactions . In medicine, sulfonyl fluorides are employed as covalent inhibitors of enzymes, particularly serine proteases, making them valuable in drug discovery . Additionally, the compound has applications in materials science, where it is used in the synthesis of functional materials with unique properties .
作用机制
Target of Action
2-Methylpentane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of 2-Methylpentane-1-sulfonyl fluoride are proteins, specifically those with context-specific amino acids that can engage in a selective covalent interaction with the sulfonyl fluoride group .
Mode of Action
The mode of action of 2-Methylpentane-1-sulfonyl fluoride involves the compound acting as an electrophilic warhead. It has a balance of reactivity and stability that makes it attractive for applications in medicinal chemistry and chemical biology . The compound can engage with nucleophiles, specifically amino acids in proteins, under suitable reaction conditions .
Biochemical Pathways
Sulfonyl fluorides are known to interact with proteins in a way that can affect their function, potentially influencing a variety of biochemical pathways .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could impact their bioavailability .
Result of Action
The molecular and cellular effects of 2-Methylpentane-1-sulfonyl fluoride’s action would depend on the specific proteins it targets. By interacting with these proteins, the compound could influence their function and potentially lead to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylpentane-1-sulfonyl fluoride. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in various biological environments . .
生化分析
Biochemical Properties
2-Methylpentane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an electrophilic warhead in the sulfur(VI)-fluoride exchange (SuFEx) process . This compound interacts with various enzymes and proteins, including serine proteases, by forming covalent bonds with active-site residues. The interaction with serine proteases, for example, involves the sulfonyl fluoride group reacting with the hydroxyl group of the serine residue, leading to enzyme inhibition . This property makes 2-Methylpentane-1-sulfonyl fluoride a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
2-Methylpentane-1-sulfonyl fluoride affects various types of cells and cellular processes. It influences cell function by inhibiting specific enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by 2-Methylpentane-1-sulfonyl fluoride can disrupt normal proteolytic processes, leading to changes in cell signaling and metabolic pathways. Additionally, this compound’s ability to form stable covalent bonds with proteins can affect protein function and localization within the cell.
Molecular Mechanism
The molecular mechanism of 2-Methylpentane-1-sulfonyl fluoride involves its interaction with biomolecules through the formation of covalent bonds. The sulfonyl fluoride group reacts with nucleophilic residues, such as the hydroxyl group of serine in serine proteases, leading to enzyme inhibition . This covalent modification can result in the inactivation of the enzyme and subsequent changes in cellular processes. Additionally, 2-Methylpentane-1-sulfonyl fluoride can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpentane-1-sulfonyl fluoride can change over time due to its stability and potential degradation. This compound is relatively stable under physiological conditions, which allows for prolonged studies of its effects on cellular function . Over extended periods, degradation products may form, which could influence the observed effects. Long-term studies have shown that 2-Methylpentane-1-sulfonyl fluoride can have lasting impacts on cellular function, particularly in enzyme inhibition and protein modification.
Dosage Effects in Animal Models
The effects of 2-Methylpentane-1-sulfonyl fluoride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on cellular function and overall health. Studies have shown that there is a threshold dose above which the compound’s inhibitory effects become detrimental, leading to potential toxicity and adverse reactions .
Metabolic Pathways
2-Methylpentane-1-sulfonyl fluoride is involved in metabolic pathways that include interactions with enzymes such as sulfotransferases . These enzymes catalyze the transfer of sulfonate groups to various substrates, leading to the formation of more water-soluble products that can be excreted from the body. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall metabolic processes.
Transport and Distribution
Within cells and tissues, 2-Methylpentane-1-sulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 2-Methylpentane-1-sulfonyl fluoride within tissues can also influence its overall efficacy and potential toxicity, as different tissues may have varying capacities for metabolizing and excreting the compound.
Subcellular Localization
The subcellular localization of 2-Methylpentane-1-sulfonyl fluoride is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the presence of specific targeting signals can lead to the accumulation of 2-Methylpentane-1-sulfonyl fluoride in the endoplasmic reticulum or mitochondria, where it can interact with localized enzymes and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . This method typically requires the use of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) under mild conditions . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to sulfonyl fluorides .
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs scalable and cost-effective methods. One such method is the one-pot synthesis from sulfonates or sulfonic acids, which involves mild reaction conditions and readily available reagents . This approach allows for the efficient production of sulfonyl fluorides on a larger scale, facilitating their use in various applications.
化学反应分析
Types of Reactions: 2-Methylpentane-1-sulfonyl fluoride undergoes several types of chemical reactions, including substitution, oxidation, and reduction. The sulfur-fluorine exchange (SuFEx) reaction is particularly notable, where the fluorine atom attached to the sulfur(VI) center is substituted by incoming nucleophiles . This reaction is characterized by its exceptional antioxidant, reductive, hydrolytic, and thermal cleavage capabilities .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Methylpentane-1-sulfonyl fluoride include nucleophiles such as amines, thiols, and alcohols. The reactions typically require the presence of appropriate catalysts and reagents to facilitate the nucleophilic exchange . For example, the use of iridium catalysts under blue LED irradiation has been reported for the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides .
Major Products Formed: The major products formed from the reactions of 2-Methylpentane-1-sulfonyl fluoride depend on the specific nucleophiles and reaction conditions used. For instance, the reaction with amines can yield sulfonamides, while the reaction with thiols can produce sulfonyl thiols . These products are valuable intermediates in organic synthesis and have various applications in chemical biology and drug discovery.
相似化合物的比较
2-Methylpentane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as phenylmethylsulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar reactivity and applications but differ in their structural features and specific uses. For example, phenylmethylsulfonyl fluoride is commonly used as a serine protease inhibitor, while (2-aminoethyl)benzenesulfonyl fluoride is used in the study of enzyme mechanisms . The unique structure of 2-Methylpentane-1-sulfonyl fluoride imparts specific reactivity and stability, making it suitable for particular applications in synthetic chemistry and chemical biology.
属性
IUPAC Name |
2-methylpentane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEYUYIQKZYRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-93-7 | |
| Record name | 2-methylpentane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


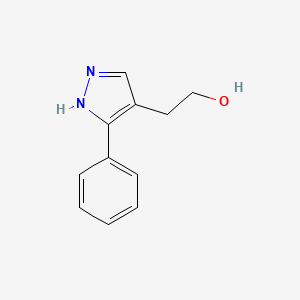
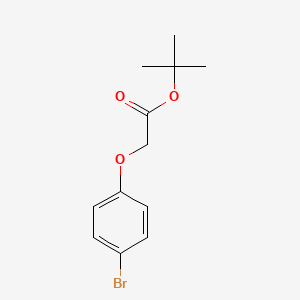
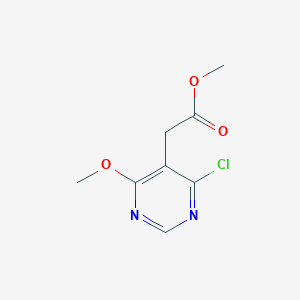
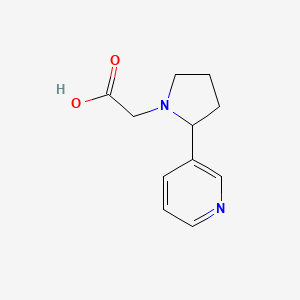
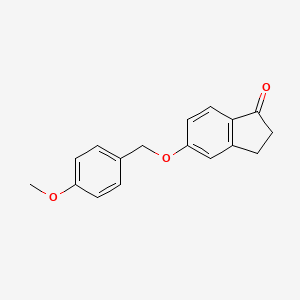
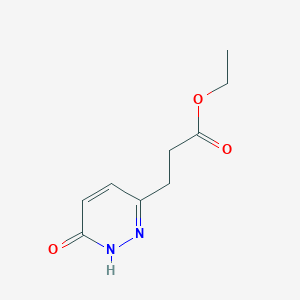
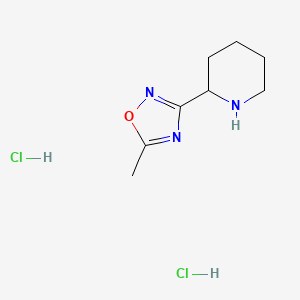
![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
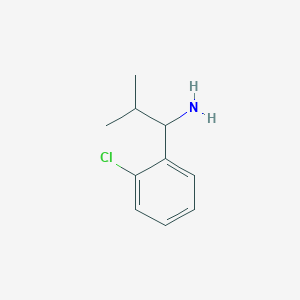
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
